N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of isoxazole and chromene moieties Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while chromene is a benzopyran derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole and chromene intermediates. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction between hydroxyimoyl halides and dipolarophiles under mild basic conditions . The chromene moiety can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to improve yield and reduce costs. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . Additionally, continuous flow chemistry techniques can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biology: It is used in studies to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole moiety can interact with active sites of enzymes, inhibiting their activity, while the chromene moiety can bind to receptor sites, modulating their function . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea, which are also studied for their biological activities.
Chromene Derivatives: Compounds such as flavonoids, which share the chromene core structure and exhibit diverse biological activities.
Uniqueness
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of isoxazole and chromene moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O4/c21-13-7-5-12(6-8-13)18-9-14(23-27-18)11-22-20(25)19-10-16(24)15-3-1-2-4-17(15)26-19/h1-10H,11H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSQBDAZJWMTPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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